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Compound of Interest

Compound Name: Padsevonil

Cat. No.: B609823 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals on optimizing the dosage of Padsevonil for in vivo experiments.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Padsevonil?

Padsevonil is an antiseizure medication (ASM) candidate with a novel dual mechanism of

action.[1] It was designed to interact with two key targets in the central nervous system:

Synaptic Vesicle Protein 2 (SV2): Padsevonil binds with high affinity to all three isoforms of

the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).[1][2] This presynaptic action is

thought to modulate neurotransmitter release.

GABAA Receptors: It also acts as a partial agonist at the benzodiazepine site of the GABAA

receptor, a postsynaptic target.[3][4] This enhances the inhibitory effects of the

neurotransmitter GABA.

This dual action was intended to provide a synergistic antiseizure effect.[5]

Q2: What is the current status of Padsevonil's clinical development?

The clinical development program for Padsevonil was terminated in 2020.[5] Despite

promising preclinical data and a novel mechanism of action, pivotal Phase 2b and Phase 3
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clinical trials (ARISE and DUET) failed to demonstrate a statistically significant reduction in

seizure frequency compared to placebo in patients with drug-resistant focal epilepsy.[5]

Q3: How is Padsevonil metabolized?

In preclinical studies, cytochrome P450 3A4 (CYP3A4) was identified as the primary enzyme

responsible for the metabolism of Padsevonil, with a minor contribution from CYP2C19.[2][6]

[7][8]

Q4: What are the known drug-drug interactions for Padsevonil?

Preclinical and clinical studies have shown that Padsevonil can be both a victim and a

perpetrator of drug-drug interactions. It is a time-dependent inhibitor of CYP2C19 and a weak

inducer of CYP3A4.[6][7][8] Co-administration with strong CYP3A4 inducers (like

carbamazepine) or inhibitors (like erythromycin) can alter Padsevonil's plasma concentrations.

[6][8]

Troubleshooting Guide for In Vivo Experiments
This guide addresses specific issues that researchers may encounter when using Padsevonil
in in vivo models.
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Issue Potential Cause Recommended Action

Lack of Efficacy (No Seizure

Protection)

Suboptimal Dosage: The dose

may be too low to achieve

sufficient target engagement.

Dose-Response Study:

Conduct a dose-response

study to determine the

effective dose range in your

specific animal model and

seizure type. In a murine

amygdala kindling model, the

ED50 for protection against

focal-to-bilateral seizures was

1.2 mg/kg, which

corresponded to >90% SV2A

occupancy and ~10% GABAA

receptor occupancy.[4][9]

Inappropriate Animal Model:

The chosen animal model may

not be sensitive to the

mechanism of action of

Padsevonil. Padsevonil

showed robust efficacy in

rodent models of drug-resistant

epilepsy.[10]

Model Selection: Review the

literature to ensure the

selected animal model is

appropriate for testing

compounds with SV2 and

GABAergic activity.

Drug

Formulation/Administration

Issues: Poor solubility or

stability of the formulation can

lead to inconsistent drug

exposure.

Formulation Check: Ensure

proper formulation and

solubility of Padsevonil for the

chosen route of administration.

For preclinical studies,

appropriate vehicle selection is

critical.

Unexpected Adverse Effects

(e.g., excessive sedation,

motor impairment)

High Dosage: The dose may

be too high, leading to

excessive GABAergic effects.

Dose Reduction: Reduce the

dose to a level that maintains

efficacy while minimizing

adverse effects. A high

therapeutic index was reported

in preclinical models,
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suggesting a good separation

between efficacious and

adverse effect doses.[10]

Animal Strain/Species

Sensitivity: Different strains or

species may exhibit varying

sensitivity to Padsevonil.

Strain/Species Consideration:

Be aware of potential strain or

species differences in drug

metabolism and sensitivity.

Inconsistent Results Between

Experiments

Variability in Drug Preparation:

Inconsistent drug formulation

can lead to variable

exposures.

Standardize Procedures:

Implement a standardized

protocol for drug formulation

and administration.

Biological Variability: Inherent

biological variability within

animal populations can

contribute to inconsistent

results.

Increase Sample Size: Use a

sufficient number of animals

per group to account for

biological variability.

Quantitative Data Summary
The following tables summarize key quantitative data for Padsevonil from preclinical and

clinical studies.

Table 1: Preclinical Efficacy and Receptor Occupancy in Mice
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Parameter Value Animal Model Source

ED50 (Seizure

Protection)
1.2 mg/kg

Amygdala Kindling

Model
[4][9]

SV2A Occupancy at

ED50
>90%

In vivo occupancy

studies
[4][9]

GABAA Receptor

Occupancy at ED50
~10%

In vivo occupancy

studies
[4][9]

ED50 (SV2A

Occupancy)
0.2 mg/kg

In vivo receptor

occupancy studies
[3]

ED50

(Benzodiazepine Site

Occupancy)

36 mg/kg
In vivo receptor

occupancy studies
[3]

Table 2: Human Pharmacokinetic Parameters (Single 200 mg Oral Dose in Healthy Chinese

Subjects)

Parameter
Geometric Mean
(Range)

Unit Source

tmax (Time to

Maximum

Concentration)

1.25 (0.5 - 3.0) h [11]

Cmax (Maximum

Concentration)
1,387 ng/mL [11]

AUC(0-t) (Area Under

the Curve)
6,573 h*ng/mL [11]

t1/2 (Half-life) 5.275 h [11]

Table 3: Clinical Trial Dosing in Adults with Drug-Resistant Focal Epilepsy
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Study Doses Tested Frequency Source

Phase IIa 400 mg Twice daily (bid) [4][12]

Phase IIb (ARISE) 50, 100, 200, 400 mg Twice daily (bid) [13]

Phase III (DUET) 100, 200, 400 mg Twice daily (bid) [13]

Experimental Protocols & Visualizations
Detailed Methodologies
In Vivo Seizure Model (Amygdala Kindling in Mice): A common preclinical model to assess the

efficacy of antiseizure medications against focal to bilateral tonic-clonic seizures.

Animal Model: Male C57BL/6 mice.

Kindling Procedure: A bipolar electrode is surgically implanted into the amygdala. A low-

intensity electrical stimulus is delivered daily to induce an afterdischarge. This process is

repeated until the animal consistently displays a generalized tonic-clonic seizure (fully

kindled).

Drug Administration: Padsevonil is administered intraperitoneally (i.p.) at various doses

(e.g., 0.1 to 10 mg/kg) at a specified time before the electrical stimulation.

Efficacy Endpoint: The primary endpoint is the percentage of animals protected from the

generalized tonic-clonic seizure. The dose that protects 50% of the animals is determined as

the ED50.

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: Dual mechanism of action of Padsevonil.
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Caption: Workflow for Padsevonil dosage optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609823?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

